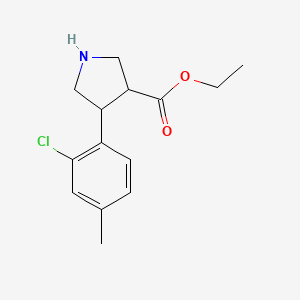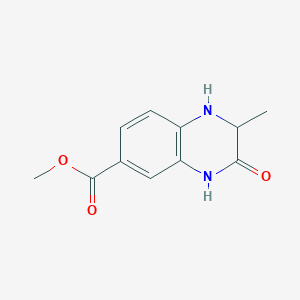
2-chloro-N,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,4-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom and two methyl groups attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N,4-dimethylaniline can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with formaldehyde and a methylating agent under acidic conditions. Another method includes the direct chlorination of N,4-dimethylaniline using chlorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the desired product yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
2-chloro-N,4-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 2-chloro-N,4-dimethylaniline involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
N,N-Dimethylaniline: Contains two methyl groups on the nitrogen atom, differing in its reactivity and applications.
4-Chloroaniline: Similar structure but lacks the additional methyl groups, affecting its chemical behavior
Uniqueness
2-chloro-N,4-dimethylaniline is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and properties. This combination allows for specific applications in synthesis and research that are not possible with other similar compounds .
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-N,4-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3 |
InChI Key |
WVYSGQWWYODGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


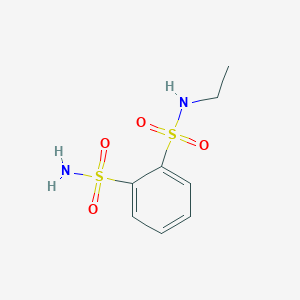
![2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
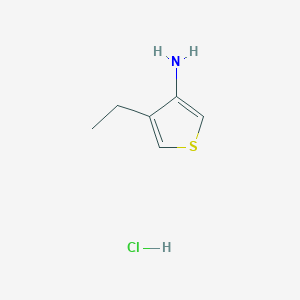
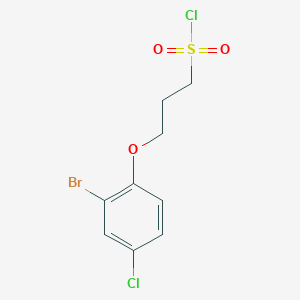
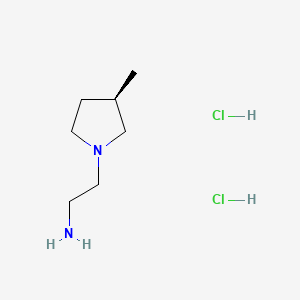
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13504739.png)
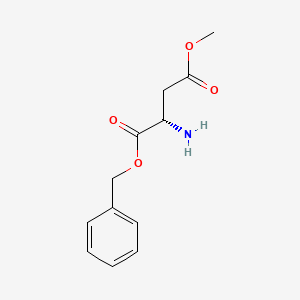
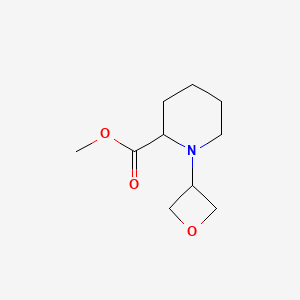
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
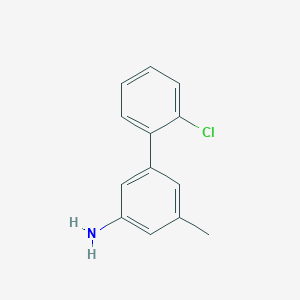
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)
